molecular formula C11H11FN2O2S B1483044 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid CAS No. 2098015-43-9

2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid

Cat. No. B1483044
CAS RN: 2098015-43-9
M. Wt: 254.28 g/mol
InChI Key: RJVAZBDSHALXAW-UHFFFAOYSA-N
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Description

2-(1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid, commonly referred to as FE-TPA, is an organic compound with a pyrazole ring structure. It is a synthetic compound that is widely used in laboratory experiments due to its ability to form stable complexes with metal ions. FE-TPA has numerous applications in scientific research, ranging from the study of enzyme mechanisms to the development of new drug therapies.

Scientific Research Applications

Synthesis and Crystal Structures

  • Synthesis Techniques : Pyrazole compounds, similar in structure to the specified chemical, have been synthesized using chalcones and hydrazine hydrate in the presence of aliphatic acids like acetic acid. These synthesis methods are essential for creating structurally diverse libraries of compounds for various applications (Loh et al., 2013).

Chemical Properties and Reactions

  • Diverse Library Generation : The compound 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, which shares a structural similarity with the specified compound, has been used as a starting material in alkylation and ring closure reactions to generate a variety of compounds. This demonstrates the versatility of such structures in chemical synthesis (Roman, 2013).

Potential Applications

  • Antimicrobial Activity : Compounds structurally related to the specified chemical have shown promising antimicrobial activities. This suggests potential pharmaceutical applications (Kumar et al., 2012).
  • Corrosion Inhibition : Derivatives like pyrazoline compounds have been explored as corrosion inhibitors for mild steel in acidic media, indicating their utility in industrial applications (Lgaz et al., 2018).

properties

IUPAC Name

2-[1-(2-fluoroethyl)-3-thiophen-3-ylpyrazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2S/c12-2-3-14-6-9(5-10(15)16)11(13-14)8-1-4-17-7-8/h1,4,6-7H,2-3,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVAZBDSHALXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C=C2CC(=O)O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid
Reactant of Route 2
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid
Reactant of Route 3
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid
Reactant of Route 4
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid
Reactant of Route 6
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid

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